Docosahexaenoic acid ethyl ester

Lymphatic bioavailability Microalgal DHA Lipid absorption kinetics

Docosahexaenoic acid ethyl ester (DHA-EE; CAS 81926-94-5) is the ethyl ester derivative of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA, C22:6 n-3), formed by condensation of the carboxyl group of DHA with ethanol. With a molecular formula C24H36O2 and molecular weight of approximately 356.54–356.55 g/mol, DHA-EE exists as a clear liquid at 20°C and is commercially available in purity grades ranging from ≥90% to >99%.

Molecular Formula C24H36O2
Molecular Weight 356.5 g/mol
CAS No. 81926-94-5
Cat. No. B027509
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosahexaenoic acid ethyl ester
CAS81926-94-5
Synonyms(all-Z)-isomer, no locants for unsaturation of 4,7,10,13,16,19-docosahexaenoic acid ethyl ester
4,7,10,13,16,19-docosahexaenoic acid ethyl ester
4,7,10,13,16,19-docosahexaenoic acid ethyl ester, (all-Z)-isomer
DH-ethyl ester
docosahexaenoic acid ethyl este
Molecular FormulaC24H36O2
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC
InChIInChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-
InChIKeyITNKVODZACVXDS-YNUSHXQLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Docosahexaenoic Acid Ethyl Ester (CAS 81926-94-5): Physicochemical and Regulatory Baseline for Procurement Evaluation


Docosahexaenoic acid ethyl ester (DHA-EE; CAS 81926-94-5) is the ethyl ester derivative of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA, C22:6 n-3), formed by condensation of the carboxyl group of DHA with ethanol [1]. With a molecular formula C24H36O2 and molecular weight of approximately 356.54–356.55 g/mol, DHA-EE exists as a clear liquid at 20°C and is commercially available in purity grades ranging from ≥90% to >99% . This ethyl ester form is a key component of the USP monograph-defined Omega-3-Acid Ethyl Esters pharmaceutical mixture, which is indicated as an adjunct to diet for reducing triglyceride levels in adult patients with severe hypertriglyceridemia (≥500 mg/dL) [2].

Why DHA Ethyl Ester (CAS 81926-94-5) Cannot Be Arbitrarily Substituted with Alternative Omega-3 Ester Forms


DHA ethyl ester is not functionally interchangeable with DHA in triglyceride (TG), monoglyceride (MAG), free fatty acid (FFA), or phospholipid (PL) forms. The molecular structure dictates the enzymatic processing pathway required prior to intestinal absorption: ethyl esters require hydrolysis by pancreatic carboxyl ester lipase, which is bile salt-dependent and rate-limited under low-fat or fasted conditions, whereas FFA and lysine salt formulations bypass this step entirely, and MAG forms undergo more efficient micellar incorporation [1]. Consequently, pharmacokinetic parameters—including Cmax, Tmax, and 24-hour area under the curve (AUC)—differ substantially across ester forms [2]. Procurement specifications that fail to distinguish between these molecular forms risk selecting a material with bioavailability characteristics that do not meet the intended application requirements, particularly in pharmaceutical formulation where USP monographs mandate specific ethyl ester content ranges for EPA and DHA [3].

Quantitative Differentiation Evidence for Docosahexaenoic Acid Ethyl Ester (CAS 81926-94-5) Versus Competing Omega-3 Delivery Forms


DHA Ethyl Ester Versus DHA Triglyceride: Lymphatic Absorption Efficiency in Preclinical Rat Model

In a preclinical rat study comparing five DHA-rich formulations differing in molecular structure, the conventional triglyceride (A-DHA TG) structure demonstrated 23% higher DHA absorption efficiency compared with the ethyl ester (A-DHA EE) structure [1]. Both TG and EE forms were assessed for lymphatic DHA kinetics and resulting lipoprotein lipid characteristics. The study further reported that A-DHA monoglyceride and A-DHA emulsion formulations achieved AUC improvements of 89% and 42%, respectively, relative to baseline, attributed to enhanced lipolysis efficiency [1].

Lymphatic bioavailability Microalgal DHA Lipid absorption kinetics

DHA Ethyl Ester Versus DHA Monoglyceride: Human Plasma Pharmacokinetics (Cmax Ratio)

In a randomized, double-blind, crossover, controlled clinical trial involving 20 healthy adults (10 men, 10 women, 18–60 years), participants received a single 3 g oral dose of n-3 fatty acids esterified in either ethyl ester (EE) or monoacylglyceride (MAG) form. Plasma DHA peak concentration (Cmax) was 2.5 times higher following MAG administration compared with EE administration (P < 0.05) [1]. During the absorption phase, plasma n-3 FA concentrations were on average 3–5 times higher in the MAG group than in the EE group, and 24-hour post-dose concentrations remained elevated in the MAG cohort [1].

Human pharmacokinetics Plasma DHA concentration Oral supplementation

DHA Ethyl Ester Versus Lysine Salt Formulation: Human Bioavailability (Fold-Difference in AUC)

A randomized, three-way crossover study in 21 healthy subjects (10 men, 11 women; mean age 41.7 years; mean BMI 23.0 kg/m²) compared the pharmacokinetics and bioavailability of EPA and DHA from a lysine salt formulation (Lys-FFA, AvailOm®) versus standard ethyl ester (EE) and triglyceride (TG) formulations after a single oral dose [1]. For EPA+DHA combined, the Lys-FFA formulation demonstrated 9.33-fold higher bioavailability over 0–12 hours and 8.09-fold higher bioavailability over 0–24 hours compared with the EE formulation (P < 0.05) [1]. Compared with TG, Lys-FFA showed 1.57-fold (0–12 h) and 1.44-fold (0–24 h) higher bioavailability [1].

Omega-3 lysine salt Bioavailability enhancement Fasted-state absorption

DHA Ethyl Ester Analytical Purity Specifications: Commercial Grade Range and Chromatographic Benchmarking

Commercially available DHA ethyl ester (CAS 81926-94-5) is supplied across a purity spectrum ranging from 90% concentrated material derived from microalgal oil to ≥98% (GC) research-grade product and >99% high-purity analytical reference standard suitable for chromatographic calibration [1]. Suppliers provide comprehensive Certificates of Analysis with purity determined by GC or HPLC methods . This purity gradient contrasts with natural triglyceride fish oils, which typically contain DHA at 12–18% of total fatty acids without additional concentration steps, and with re-esterified triglycerides (rTG) where the re-esterification process yields variable fidelity with only 55–60% of product existing as true rTG [2].

Analytical reference standard Purity specification GC/HPLC analysis

USP Monograph Standardization: DHA Ethyl Ester in Omega-3-Acid Ethyl Esters Pharmaceutical Preparations

DHA ethyl ester is a defined component of the United States Pharmacopeia (USP) monograph for Omega-3-Acid Ethyl Esters, which specifies that concentrates contain EPA+DHA concentrations between 80% and 88% on a mass basis, with DHA levels from 34.7% to 40.3% and EPA levels from 43% to 49.5% [1]. The monograph mandates specific assay methods for determining the content of EPA ethyl ester, DHA ethyl ester, and total omega-3-acid ethyl esters, with labeling requirements that state the amount of DHA ethyl ester in mg per capsule or per gram [2]. This pharmaceutical-grade standardization distinguishes DHA-EE from food-grade triglyceride oils and unstandardized re-esterified triglyceride preparations, which lack equivalent pharmacopeial monographs with defined acceptance criteria [3].

USP monograph Pharmaceutical quality control Regulatory compliance

Tissue-Specific DHA Accretion: Ethyl Ester Versus Triglyceride and Phospholipid Forms in High-Fat Diet Conditions

In a 1-week mouse feeding study comparing triglyceride (TG), free fatty acid (FFA), ethyl ester (EE), and phospholipid (PL) forms of DHA under both low-fat (5%) and high-fat (22.5%) dietary conditions, DHA-EE produced distinct tissue-specific accretion patterns [1]. Under high-fat diet conditions, EE-DHA and PL-DHA significantly increased DHA concentration in the gastrocnemius muscle compared with control (P < 0.05), whereas TG-DHA did not produce a significant increase [1]. Notably, FFA-DHA, EE-DHA, and PL-DHA all significantly increased cerebral DHA concentration when added to a high-fat diet (P < 0.05), while TG-DHA did not achieve statistical significance in brain tissue under high-fat conditions [1]. In hepatic tissue under low-fat diet, TG-DHA, FFA-DHA, and PL-DHA all increased DHA concentrations, but EE-DHA did not produce a statistically significant increase [1].

Tissue distribution High-fat diet Cerebral DHA accretion

Evidence-Based Procurement and Application Scenarios for Docosahexaenoic Acid Ethyl Ester (CAS 81926-94-5)


Pharmaceutical ANDA Development and Quality Control: USP Monograph-Compliant DHA Ethyl Ester

DHA ethyl ester is the appropriate selection when developing Abbreviated New Drug Applications (ANDAs) or performing quality control testing for omega-3-acid ethyl ester pharmaceutical products. The existence of a USP monograph with defined assay methods and acceptance criteria for DHA-EE content (34.7–40.3% in Omega-3-Acid Ethyl Esters concentrates) [1] provides a regulatory framework that alternative ester forms (TG, rTG, MAG, PL) lack. Procurement of high-purity DHA-EE (>98% by GC or >99% analytical grade) [2] enables method development, validation, and batch release testing in compliance with USP specifications [3].

Analytical Reference Standard for Chromatographic Method Development

DHA ethyl ester at purity grades of ≥98% (GC) to >99% is specifically suited for use as an analytical reference standard in gas chromatography (GC) and high-performance liquid chromatography (HPLC) method development and validation [1]. Commercial suppliers provide comprehensive Certificates of Analysis with quantified purity specifications, enabling accurate calibration and quantification of DHA-containing samples [2]. This application leverages the high-purity commercial availability of DHA-EE, which distinguishes it from the heterogeneous fatty acid composition of natural triglyceride oils where DHA represents only 12–18% of total fatty acids [3].

Preclinical Research Requiring Defined Molecular Identity and Reproducible Dosing

For preclinical studies where precise, reproducible dosing of DHA is required—particularly in tissue accretion studies under high-fat dietary conditions—DHA ethyl ester provides a chemically defined single-molecular entity with established purity specifications [1]. The tissue-specific accretion pattern of DHA-EE, which significantly increases cerebral DHA concentration under high-fat diet conditions where triglyceride DHA does not achieve significance [2], may inform the selection of EE over TG for studies targeting brain or muscle DHA enrichment. Additionally, the defined molecular structure eliminates the batch-to-batch compositional variability inherent in re-esterified triglyceride preparations where only 55–60% of product exists as true rTG [3].

Pharmaceutical Formulation Where USP Compliance and Regulatory Precedent Outweigh Bioavailability Considerations

DHA ethyl ester is the preferred starting material for pharmaceutical formulations requiring USP monograph compliance and established regulatory precedent, such as prescription omega-3-acid ethyl esters capsules indicated for severe hypertriglyceridemia (≥500 mg/dL) [1]. Despite the lower relative bioavailability of the EE form compared with MAG (2.5× lower Cmax) [2] and lysine salt formulations (8–9× lower AUC) [3], the established regulatory pathway, defined quality specifications, and commercial availability of pharmaceutical-grade material may outweigh bioavailability disadvantages in contexts where regulatory approval and manufacturing consistency are primary procurement drivers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Docosahexaenoic acid ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.